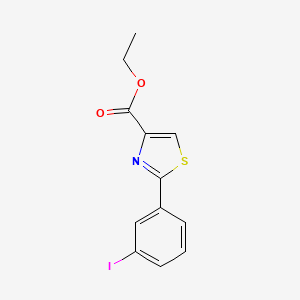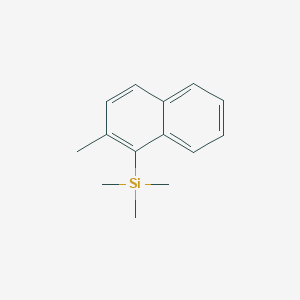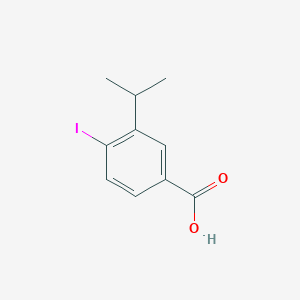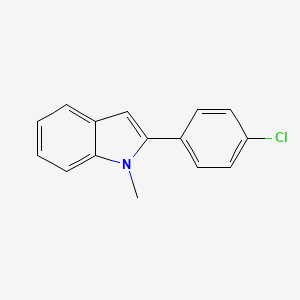
1-(2-Chloro-5-methoxyphenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-5-methoxyphenyl)guanidine is a chemical compound belonging to the guanidine family. Guanidines are known for their diverse biological activities and are often used in pharmaceuticals and biochemical research. The compound features a guanidine group attached to a benzene ring substituted with chlorine and methoxy groups.
Preparation Methods
The synthesis of 1-(2-Chloro-5-methoxyphenyl)guanidine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-5-methoxyaniline with cyanamide under acidic conditions to form the guanidine derivative. Another approach uses N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis to produce N,N’-disubstituted guanidines . Industrial production methods often involve the use of commercially available guanylating reagents like di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of imidazole groups by amines .
Chemical Reactions Analysis
1-(2-Chloro-5-methoxyphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like acetonitrile or ethanol, and catalysts such as transition metal complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Chloro-5-methoxyphenyl)guanidine has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein functions.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-methoxyphenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The compound enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . This action is mediated through its binding to specific molecular targets, leading to various physiological effects.
Comparison with Similar Compounds
1-(2-Chloro-5-methoxyphenyl)guanidine can be compared with other guanidine derivatives such as:
Guanidine: A simple guanidine molecule used in treating muscle weakness and fatigue.
N,N’-disubstituted guanidines: These compounds have diverse biological activities and are used in pharmaceuticals and biochemical research.
The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10ClN3O |
|---|---|
Molecular Weight |
199.64 g/mol |
IUPAC Name |
2-(2-chloro-5-methoxyphenyl)guanidine |
InChI |
InChI=1S/C8H10ClN3O/c1-13-5-2-3-6(9)7(4-5)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
InChI Key |
OANZCZYLNDTLOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


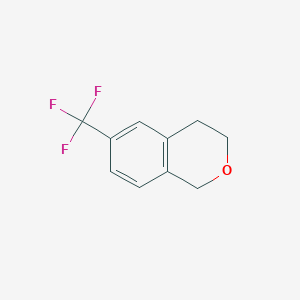
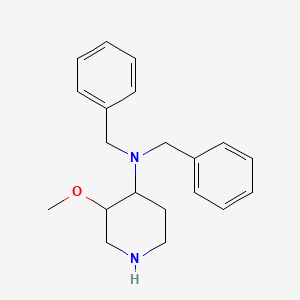
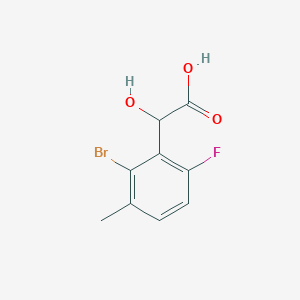
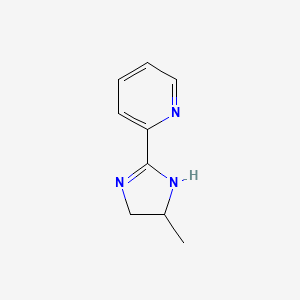
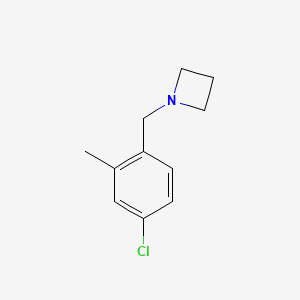

![1-Benzyl-6-Boc-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine](/img/structure/B13683537.png)
![tert-Butyl 2-[[2-(2,6-Dioxo-3-piperidyl)-1-oxo-4-isoindolinyl]oxy]acetate](/img/structure/B13683554.png)
![5-[4-Fluoro-2-(trifluoromethyl)phenyl]pentanoic Acid](/img/structure/B13683558.png)
